AB-Bica

Description

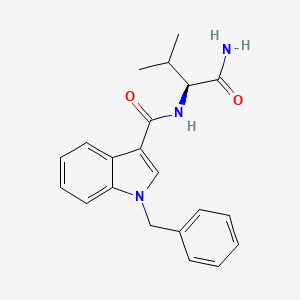

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-benzylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h3-11,13-14,19H,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZMKPNXFPNTEJ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342270 | |

| Record name | 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1969264-37-6 | |

| Record name | AB-BICA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1969264376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-BICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS8UEW5PEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Ab Bica

Cannabinoid Receptor (CB1 and CB2) Agonism by AB-Bica

AB-Bica is understood to act as an agonist at cannabinoid receptors, specifically CB1 and CB2 smolecule.com. Studies screening synthetic cannabinoids have indicated that AB-Bica functions as a CB1 receptor agonist biorxiv.org. While some research suggests it is a poor signaler at the CB2 receptor in certain assays biorxiv.org, other studies evaluating related carboxamide-type synthetic cannabinoids have shown potent agonism at both CB1 and CB2 receptors in functional assays measuring membrane potential changes acs.org. However, a comparative study in mice noted that ADB-BICA, an indole (B1671886) derivative structurally similar to AB-Bica, did not induce hypolocomotive or hypothermic effects, unlike some indazole synthetic cannabinoids that showed such effects which were suppressible by a CB1 receptor antagonist nih.gov, researchgate.net. This suggests potential differences in in vivo effects or receptor subtype selectivity compared to other synthetic cannabinoids. Comprehensive pharmacological characteristics and toxicity data for AB-Bica itself have been reported as limited in some contexts nih.gov.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/Go) mdpi.com. Agonist binding to these receptors triggers a cascade of intracellular signaling events.

Adenylyl Cyclase Modulation

Activation of Gi/Go proteins by cannabinoid receptor agonists, including synthetic cannabinoids, typically leads to the inhibition of adenylyl cyclase touro.edu. Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular processes. Inhibition of adenylyl cyclase results in decreased intracellular cAMP levels, which in turn affects downstream signaling pathways that are regulated by cAMP-dependent protein kinase A (PKA).

Ion Channel Activation (e.g., G protein-gated inward rectifier (GIRK) channels)

Activation of Gi/Go-coupled receptors, such as CB1 receptors, can also lead to the modulation of ion channels touro.edu. A key effect is the activation of G protein-gated inwardly rectifying potassium (GIRK) channels frontiersin.org, researchgate.net, acs.org, touro.edu. Activation of GIRK channels results in an influx of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization can decrease neuronal excitability and inhibit neurotransmitter release uni-muenchen.de. Functional assays utilizing fluorescence-based membrane potential changes are used to evaluate the activation of these channels by synthetic cannabinoids acting on CB1 and CB2 receptors frontiersin.org, researchgate.net, acs.org.

Beta-Arrestin Recruitment

Beyond G-protein coupling, activated GPCRs can also recruit beta-arrestin proteins mdpi.com. Beta-arrestins play roles in receptor desensitization, internalization, and the activation of alternative signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs) mdpi.com. While specific data for AB-Bica's effect on beta-arrestin recruitment is limited in the provided search results, studies on related synthetic cannabinoids, such as 4F-MDMB-BICA, have demonstrated activation of beta-arrestin-2 recruitment pathways who.int, nih.gov. This suggests that beta-arrestin recruitment is a relevant signaling mechanism for this class of compounds interacting with cannabinoid receptors.

Molecular Interactions with Cannabinoid Receptors

The interaction of synthetic cannabinoids with cannabinoid receptors involves specific molecular contacts within the receptor binding site. Analysis of these interactions helps to understand the basis of ligand binding affinity and efficacy.

Binding Site Analysis (e.g., PHE²⁶⁸, PHE²⁰⁰, SER¹⁷³)

Molecular binding studies involving synthetic cannabinoids, including structural analogs of AB-Bica like ADB-BICA, have identified key residues within the CB1 receptor binding site that are crucial for ligand interaction nih.gov. Among these, phenylalanine residues at positions 268 (PHE²⁶⁸) and 200 (PHE²⁰⁰) are frequently implicated in π-π interactions with the aromatic or indole/indazole core structures of these ligands frontiersin.org, researchgate.net, nih.gov. These π-π stacking interactions contribute significantly to the stability of the ligand-receptor complex acs.org. PHE²⁰⁰, along with TRP³⁵⁶, is considered part of a "toggle switch" mechanism in CB1 activation, where its rotation upon ligand binding facilitates conformational changes necessary for G-protein coupling acs.org. Serine residue at position 173 (SER¹⁷³) within CB1R has also been identified as a pivotal contributor to enhancing receptor-ligand associations for some synthetic cannabinoids, including ADB-BICA nih.gov. While the specific type of interaction with SER¹⁷³ is not detailed in the same manner as the π-π interactions with the phenylalanines in the provided snippets, its identification as a pivotal residue highlights its importance in the binding interface nih.gov. Other residues, such as SER³⁸³, have been noted to form hydrogen bonds with the carbonyl group of related synthetic cannabinoids colostate.edu. The tail group of these compounds typically occupies a hydrophobic pocket formed by residues including ILE²⁷¹, TYR²⁷⁵, LEU²⁷⁶, PHE²⁶⁸, and TRP²⁷⁹ acs.org.

Table 1: Key Residues Involved in Synthetic Cannabinoid Binding to CB1 Receptor

| Residue | Position (CB1R) | Type of Interaction/Role |

| PHE | 268 | π-π interactions, part of hydrophobic pocket researchgate.netfrontiersin.orgnih.govacs.org |

| PHE | 200 | π-π interactions, part of toggle switch researchgate.netfrontiersin.orgnih.govacs.org |

| SER | 173 | Identified as a pivotal contributor nih.gov |

| SER | 383 | Hydrogen bond with carbonyl group (related compounds) colostate.edu |

Conformational Changes in Receptor-Ligand Associations

The binding of a ligand, such as AB-Bica, to a G protein-coupled receptor (GPCR) like the CB₁ receptor induces conformational changes in the receptor structure mdpi.comfrontiersin.org. These conformational changes are crucial for activating downstream signaling pathways, such as the Gᵢ pathway mdpi.com. The interaction between the ligand and specific amino acid residues within the receptor's transmembrane domains facilitates these structural rearrangements mdpi.com. Cryoelectron microscopy studies have provided insights into how different cannabinoids interact with the CB₁ receptor and the resulting conformational changes mdpi.comresearchgate.net. Essential residues within the CB₁ receptor, such as PHE²⁶⁸, PHE²⁰⁰, and SER¹⁷³, have been identified as significant contributors to enhancing receptor-ligand associations and potentially influencing these conformational changes nih.govresearchgate.net. The ability of a ligand to induce a specific conformation change in the receptor upon binding is a key aspect of its efficacy ucl.ac.uk.

Comparative Analysis of AB-Bica Receptor Efficacy with Related Synthetic Cannabinoids

Research comparing the pharmacological effects of AB-Bica with other synthetic cannabinoids has provided insights into its receptor efficacy. A comparative study in mice investigating the effects of several synthetic cannabinoids, including ADB-BICA, ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA, on parameters like locomotor activity, body temperature, and nociception threshold, found that ADB-BICA did not cause any discernible effects at the tested doses (0.5, 0.1, and 0.02 mg/kg) nih.govresearchgate.net. In contrast, MDMB-4en-PINACA exhibited the most potent and sustained effects, followed by ADB-4en-PINACA and ADB-BINACA nih.govresearchgate.net. This suggests that, in this specific in vivo model and at these doses, ADB-BICA demonstrated considerably lower efficacy compared to the other tested synthetic cannabinoids in producing typical cannabinoid-like effects nih.govresearchgate.net.

While comprehensive pharmacological data specifically for AB-Bica (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide) appears limited in the provided search results regarding its binding affinity and efficacy at CB₁ and CB₂ receptors in standard in vitro assays, related synthetic cannabinoids with similar structural features, such as indole or indazole carboxamide cores and valine or tert-leucine derived side chains, have shown high affinity and potency at these receptors caymanchem.comresearchgate.net. For instance, ADB-FUBICA, an indole-based synthetic cannabinoid, is reported as an agonist for both CB₁ and CB₂ receptors with EC₅₀ values of 2.6 nM and 3.0 nM, respectively caymanchem.com. ADB-BINACA, an indazole analog, has been reported to have high potency and efficacy at the CB₁ receptor researchgate.netwikipedia.org.

Differences in the pharmacological effects among synthetic cannabinoids that bind to the same receptors are thought to be influenced by various factors, including their specific pharmacokinetic and pharmacodynamic profiles nih.gov. The observation that ADB-BICA did not produce effects in the mouse study while related compounds did, despite all potentially interacting with cannabinoid receptors, highlights the variability in efficacy within this class of compounds nih.govresearchgate.net. This underscores the importance of detailed pharmacological characterization for each specific synthetic cannabinoid.

While direct comparative quantitative data (like Ki or EC₅₀ values) for AB-Bica against a broad panel of synthetic cannabinoids were not prominently found, the in vivo study suggests it may have lower efficacy in producing certain effects compared to some related compounds. Further in vitro studies are needed to fully characterize AB-Bica's binding affinity and efficacy at CB₁ and CB₂ receptors and to compare these parameters directly with a wider range of synthetic cannabinoids.

Synthetic Approaches and Methodologies for Ab Bica and Analogues

General Synthetic Routes for Indole (B1671886)/Indazole Carboxamide-Type Synthetic Cannabinoids

General synthetic pathways for indole and indazole synthetic cannabinoid precursors often involve two main routes. Route A starts with the indole or indazole carboxylic acid and adds the amine head group. Route B starts with the indole or indazole carboxylic acid and first adds the tail piece. Both routes can yield the final synthetic cannabinoid product. caymanchem.com

A common strategy for synthesizing synthetic cannabinoids with an indole or indazole core involves N-alkylation of the desired core, followed by amide coupling with an amino acid ester or amide, such as L-tert-leucine methyl ester or L-valine methyl ester hydrochloride. diva-portal.org The alkylation step typically involves dissolving the indole-3-carboxylic acid or indazole-3-carboxylic acid in a solvent like dimethylformamide (DMF) with a base such as sodium hydride (NaH) before adding the desired alkyl halide side chain. diva-portal.org This is often performed at controlled temperatures to influence selectivity, particularly for indazoles where alkylation can occur at different nitrogen atoms. diva-portal.org

Specific Synthesis Pathways for AB-Bica Isomers and Derivatives

While specific detailed synthesis pathways solely for AB-Bica are not extensively described in the provided results, the general routes for indole/indazole carboxamide synthetic cannabinoids are applicable. AB-Bica itself is an indole-3-carboxamide derivative with a benzyl (B1604629) group at the N1 position and an L-valinamide group at the C3 carboxamide position. nih.govcaymanchem.comsmolecule.com

The synthesis of related indole- and indazole-3-carboxamides, such as cumyl-derived analogues, involves coupling of the appropriate indole or indazole carboxylic acid derivative with an amine using coupling reagents like EDC/HOBt. acs.org For indole carboxamides, treatment of indole with an alkyl bromide followed by trifluoroacetic anhydride (B1165640) can afford 1-alkyl-3-(trifluoroacetyl)indole intermediates. acs.org

The synthesis of isomers and derivatives of synthetic cannabinoids, including those structurally similar to AB-Bica, is an active area of research due to the emergence of new compounds on the illicit market. tandfonline.comnih.gov Synthesis of specific isomers, such as regioisomers where the alkyl group is attached to a different nitrogen in the indazole core (e.g., 2-alkyl-2H-indazole regioisomers), can occur as manufacturing impurities or be intentionally synthesized. dntb.gov.ua These isomers can be prepared from common precursors. dntb.gov.ua

Synthesis of potential metabolites of synthetic cannabinoids with indole cores and fluorinated side chains has also been explored, developing routes for key intermediates that can be used for the rapid synthesis of metabolites. tandfonline.com

Chemical Characterization of Synthesized AB-Bica Analogues

Chemical characterization of synthetic cannabinoids, including AB-Bica and its analogues, is crucial for their identification and analysis. who.intbohrium.comresearchgate.net Various analytical techniques are employed for this purpose. who.intbohrium.comresearchgate.net

Commonly used methods for the identification and characterization of indole/indazole carboxamide synthetic cannabinoids in seized materials and biological samples include:

Gas Chromatography-Mass Spectrometry (GC-MS). who.intbohrium.comresearchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), including LC-QTOF-MS, UHPLC-HRMS, and LC-HR-MS/MS. springermedizin.dewho.intresearchgate.netusdoj.govdiva-portal.org

Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR). who.intbohrium.comresearchgate.netdiva-portal.org

Infrared Spectroscopy (IR). who.intresearchgate.netusdoj.gov

These techniques provide complementary information for structure elucidation and confirmation. GC-MS is often used for identification and can provide detailed fragmentation patterns. bohrium.comresearchgate.net LC-MS methods offer high sensitivity and are suitable for analyzing less volatile or thermally labile compounds and metabolites. who.intresearchgate.netusdoj.govnih.gov NMR spectroscopy provides detailed structural information, including the arrangement of atoms and functional groups. who.intbohrium.comresearchgate.netdiva-portal.org IR spectroscopy can confirm the presence of specific functional groups. who.intresearchgate.netusdoj.gov

For chiral compounds like AB-Bica, chiral separation techniques coupled with mass spectrometry or other detectors are necessary to differentiate and characterize enantiomers. mdpi.comfrontiersin.org Enantiopure standards can be characterized using techniques like GC-MS, HPLC-PDA, NMR, and HRMS. frontiersin.org

Characterization data for related synthetic cannabinoids, such as 4F-MDMB-BICA, include melting point, 1H NMR, 13C NMR, and IR properties. who.int Analytical methodologies for the identification and quantification of synthetic cannabinoids and their metabolites in biological matrices like urine and blood also utilize these techniques. who.intusdoj.govnih.gov

Interactive Data Table: Analytical Techniques for Characterization

| Analytical Technique | Application | Key Information Provided |

| GC-MS | Identification in seized materials, fragmentation analysis | Mass spectra, fragmentation patterns |

| LC-MS (various) | Identification and quantification in seized materials and biological samples | Molecular weight, elemental composition, structural fragments |

| NMR Spectroscopy | Structure elucidation | Detailed atomic connectivity and functional group information |

| IR Spectroscopy | Confirmation of functional groups | Characteristic absorption bands |

Metabolic Pathways and Biotransformation Studies of Ab Bica

In Vitro Metabolic Profiling Using Human Liver Microsomes

In vitro studies employing human liver microsomes (HLMs) have been instrumental in elucidating the initial metabolic transformations of AB-Bica. HLMs contain a significant concentration of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for Phase I metabolism of many xenobiotics, as well as some Phase II enzymes like uridine (B1682114) glucuronide transferases (UGTs) thermofisher.com.

Research involving the incubation of AB-Bica with human liver microsomes has revealed the generation of several metabolites, indicating active biotransformation in this system. nih.govresearchgate.net

Phase I Metabolic Reactions

Phase I metabolism of AB-Bica in human liver microsomes involves several types of reactions. Predominant metabolic pathways identified include N-dealkylation and hydroxylation, particularly on the 1-amino-alkyl moiety. nih.gov Other observed Phase I reactions include amide hydrolysis and dehydrogenation. nih.gov

Studies on related synthetic cannabinoids with similar structural features, also conducted using human liver microsomes, have shown common Phase I metabolic routes such as ester hydrolysis, methylation, and hydroxylation at various sites on the molecule, including the indazole ring. nih.govfrontiersin.org While these specific reactions were observed for analogues like AMB-FUBINACA, the general categories of hydroxylation and hydrolysis are relevant to the metabolism of AB-Bica as well, given its structural similarities.

Based on research findings, a summary of observed Phase I metabolic reactions for AB-Bica and related compounds in human liver microsomes is presented below:

| Metabolic Reaction | Description | Relevance to AB-Bica (Observed/Inferred from Analogues) | Source |

| N-dealkylation | Removal of an alkyl group attached to a nitrogen | Observed as predominant nih.gov | nih.gov |

| Hydroxylation | Addition of a hydroxyl group (-OH) | Observed as predominant nih.gov | nih.gov |

| Amide Hydrolysis | Cleavage of the amide bond | Observed nih.gov | nih.gov |

| Dehydrogenation | Removal of hydrogen atoms | Observed nih.gov | nih.gov |

| Ester Hydrolysis | Cleavage of an ester bond | Inferred from analogues nih.govfrontiersin.org | nih.govfrontiersin.org |

| Methylation | Addition of a methyl group | Inferred from analogues nih.govfrontiersin.org | nih.govfrontiersin.org |

Phase II Metabolic Reactions

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion. Glucuronidation has been identified as a main metabolic pathway in Phase II metabolism for synthetic cannabinoids, including those studied alongside AB-Bica in similar experimental setups. nih.govfrontiersin.org This process is mediated by UGT enzymes, which are present in liver microsomes. thermofisher.com

While specific details on glucuronidation of AB-Bica itself in HLMs are less detailed in the provided snippets compared to Phase I reactions, the prominence of glucuronidation for structurally related compounds in the same model suggests it is a significant Phase II pathway for AB-Bica as well. nih.govfrontiersin.org

In Vivo Metabolic Pathways in Preclinical Animal Models

Preclinical animal models, such as zebrafish, have been utilized to investigate the in vivo metabolism of synthetic cannabinoids, complementing in vitro findings. The zebrafish model has shown similar metabolic profiles to those observed in human liver microsome studies for several synthetic cannabinoids. nih.govfrontiersin.orgresearchgate.net

Studies using zebrafish have identified a range of metabolites for synthetic cannabinoids, including those structurally related to AB-Bica. These studies have confirmed the presence of many of the same metabolites found in human liver microsome incubations. nih.govfrontiersin.org The main Phase I metabolic pathways observed in zebrafish are consistent with those seen in HLMs, including ester hydrolysis, methylation, and hydroxylation. frontiersin.org Glucuronidation has also been identified as a main Phase II metabolic pathway in the zebrafish model. frontiersin.org

The use of zebrafish allows for the study of metabolites generated through combined metabolic reactions and provides a more complete picture of the metabolic fate in a living system. nih.govfrontiersin.orgresearchgate.net

Structure-Metabolism Relationships of AB-Bica and Related Analogues

Studies comparing the metabolism of AB-Bica with that of related synthetic cannabinoid analogues have provided insights into structure-metabolism relationships (SMRs). These relationships help in predicting the metabolic fate of novel or emerging synthetic cannabinoids based on their structural features.

Research has shown that for AB-Bica and other synthetic cannabinoids with a valine amino acid amide residue, N-dealkylation and hydroxylation on the 1-amino-alkyl moiety are predominant Phase I metabolic reactions. nih.gov Comparisons with analogues having different structural elements, such as variations in the indole (B1671886) or indazole ring or the attached group, highlight how structural changes can influence the preferred metabolic pathways and the abundance of specific metabolites. springermedizin.denih.gov

For instance, studies comparing compounds with different tail structures or core rings (indole vs. indazole) have demonstrated variations in the extent of ester hydrolysis, hydroxylation sites, and N-dealkylation depending on the specific structural features. springermedizin.denih.gov While direct detailed SMRs specifically centered on AB-Bica compared to a wide range of analogues are not extensively detailed in the provided snippets, the general principle of structural variations influencing metabolic pathways is evident in the broader research on synthetic cannabinoids. springermedizin.denih.govdiva-portal.org The identification of common metabolic reactions like N-dealkylation and hydroxylation across several related compounds suggests that the core structure and the valine amide moiety play a significant role in directing metabolism. nih.gov

Preclinical Pharmacological Research Models for Ab Bica

In Vitro Cell-Based Assay Systems for Receptor Activity

In vitro cell-based assays are fundamental tools for assessing the activity of AB-Bica at the cellular level, particularly its interactions with cannabinoid receptors. These assays offer a controlled environment to study receptor binding and functional activation. usdoj.govnih.govcreative-biolabs.com

G-Protein Coupled Receptor (GPCR) Functional Assays

GPCR functional assays are widely used to determine if a compound can activate or inhibit a specific GPCR, such as the cannabinoid receptors CB1 and CB2, which are primary targets for synthetic cannabinoids. mdpi.comrealmofcaring.orgnih.gov These assays measure downstream signaling events triggered by receptor activation. Examples of such assays include those that monitor the interaction of the receptor with beta-arrestin 2 upon activation. nih.govugent.be Studies have shown that synthetic cannabinoid receptor agonists (SCRAs), including those structurally related to AB-Bica, can act as agonists of the CB1 receptor in vitro, exhibiting varying potencies and efficacies. nih.govugent.be Functional assays can also utilize techniques like fluorescence-based membrane potential assays or measure the activation of G protein subtypes like Gαi and Gαo, which are typically coupled to CB1 and CB2 receptors. realmofcaring.orgacs.orgfrontiersin.org

In Vivo Animal Models for Pharmacological Investigation

In vivo animal models are critical for evaluating the pharmacological effects of AB-Bica in a complex biological system and for studying its pharmacokinetic profile. acs.orgresearchgate.netals.netpubpub.org

Rodent Models for Cannabinoid-Like Effects

Rodent models, particularly mice and rats, are commonly used to investigate the in vivo effects of synthetic cannabinoids. acs.orgresearchgate.netnih.gov These models can assess a range of cannabinoid-like effects, which in rodents often include hypolocomotion, hypothermia, and antinociception (analgesia). mdpi.comacs.orgresearchgate.netnih.gov Studies comparing AB-Bica with other synthetic cannabinoids in mice have shown differential effects on spontaneous locomotor activity, body temperature, and nociception threshold. researchgate.netnih.gov For instance, in one study, AB-Bica did not cause significant effects on these parameters at the tested doses, while other related compounds did. researchgate.netnih.gov This highlights the variability in pharmacological effects even among structurally similar synthetic cannabinoids. The observed in vivo effects of synthetic cannabinoids in these models are often mediated by the CB1 receptor, as demonstrated by their reversal with CB1 receptor antagonists. acs.orgresearchgate.netnih.gov

Pharmacokinetic Profiling in Preclinical Models

Pharmacokinetic (PK) studies in preclinical models, such as rodents, are essential to understand how AB-Bica is absorbed, distributed, metabolized, and excreted (ADME) by the body. researchgate.netals.netresearchgate.net These studies typically involve administering the compound to animals and collecting biological samples (e.g., blood, tissue, urine) at various time points to measure the concentration of the parent compound and its metabolites. researchgate.netals.netresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) techniques are commonly employed for the analysis of AB-Bica and its metabolites in biological matrices. researchgate.netusdoj.govresearchgate.net In vitro models using human liver microsomes or hepatocytes are also used to study the metabolic pathways of synthetic cannabinoids like AB-Bica. researchgate.netresearchgate.netresearchgate.net Studies have investigated the metabolic profiles of AB-Bica, identifying various metabolites formed through phase I biotransformations such as hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis. researchgate.netresearchgate.net Comparing the pharmacokinetic profiles of different synthetic cannabinoids in preclinical models can reveal differences in their in vivo behavior, which contributes to understanding their varying pharmacological effects. researchgate.netnih.gov

Considerations for Model Selection in AB-Bica Research

The selection of appropriate preclinical models for studying AB-Bica is a critical step that influences the translatability of research findings. creative-biolabs.compubpub.orgbiotrial.comnih.gov Factors influencing model selection include the specific research question, the biological target of interest, and the desired endpoints. For assessing receptor activity, in vitro cell-based assays offer high-throughput capabilities and controlled environments to study molecular interactions. creative-biolabs.comnih.gov However, to understand the complex interplay of the compound within a living system, including its metabolism and potential in vivo effects, animal models are indispensable. als.netpubpub.orgnih.gov Rodent models are frequently used due to their tractability and the availability of tools for studying cannabinoid system interactions. acs.orgresearchgate.netnih.gov When selecting animal models, it is important to consider how well the model recapitulates aspects relevant to human pharmacology, although no single animal model perfectly mirrors human responses. pubpub.orgfpwr.orgnih.gov The integration of data from both in vitro and in vivo models provides a more comprehensive understanding of AB-Bica's pharmacological profile. creative-biolabs.com Model-informed drug development approaches, which leverage modeling and simulation, are increasingly used in preclinical research to support decision-making and predict human outcomes. nih.gov

Structure Activity Relationship Sar Studies of Ab Bica Analogues

Influence of Structural Modifications on Cannabinoid Receptor Affinity and Efficacy

Structural modifications to the AB-Bica scaffold can significantly impact its affinity and efficacy at CB₁ and CB₂ receptors. Studies on synthetic cannabinoid receptor agonists (SCRAs), including those structurally related to AB-Bica, have shown that even minor changes can lead to dramatic pharmacokinetic and/or pharmacodynamic alterations. kcl.ac.uk Generally, these compounds act as agonists at CB₁ receptors, often with higher potency and efficacy compared to Δ⁹-tetrahydrocannabinol (THC). frontiersin.orgfrontiersin.org

Research indicates that newer indole (B1671886) and indazole carboxamide SCRAs, such as AB-FUBINACA and MDMB-FUBINACA, are significantly more potent than older classes of synthetic cannabinoids. mdpi.com This suggests that the carboxamide linker and the specific groups attached to it and the core scaffold play a vital role in receptor interaction. nih.govmdpi.com

Role of Core Ring Systems (Indole vs. Indazole) in Pharmacological Activity

The nature of the core bicyclic ring system, specifically indole versus indazole, is a key determinant of the pharmacological activity of AB-Bica analogues. Studies comparing indole and indazole-based SCRAs have consistently shown differences in their affinity and potency at cannabinoid receptors. frontiersin.orgfrontiersin.orgacs.orgresearchgate.netresearchgate.netresearchgate.net

Generally, the indazole core has been reported to confer higher potency at CB₁ receptors compared to the indole core. acs.org For example, studies have shown that indazoles tend to provide better affinity to both CB₁ and CB₂ receptors compared to indoles. nih.govfrontiersin.org However, efficacies can be similar for compounds containing either core. acs.org

The following table illustrates typical differences in CB₁ affinity (expressed as pKᵢ) and potency (expressed as pEC₅₀) between indazole and indole core structures based on available research:

| Core Structure | CB₁ Affinity (pKᵢ range) | CB₁ Potency (pEC₅₀ range) |

| Indazole | 5.48 - 8.89 nih.govfrontiersin.org | 5.81 - 7.65 acs.org |

| Indole | 5.50 - 8.18 nih.govfrontiersin.org | 5.97 - 6.99 acs.org |

Impact of Side Chain Variations on AB-Bica's Biological Activity

Variations in the side chains attached to the core structure and the carboxamide linker of AB-Bica analogues significantly influence their biological activity. The group attached to the carboxamide nitrogen, often referred to as the "head group" or amino acid derivative, and the substituent on the indole or indazole nitrogen, often referred to as the "tail group" or N-alkyl substituent, are critical for receptor binding and efficacy. nih.govkcl.ac.ukfrontiersin.orgfrontiersin.orgacs.orgresearchgate.netresearchgate.net

Research indicates a clear structure-affinity trend based on the amino acid derivative. For instance, within both indole and indazole series, tert-leucine derivatives (such as in ADB-BINACA analogues) generally show greater affinity than valine derivatives (such as in AB-Bica and AB-PINACA analogues), which in turn are better ligands than phenylalanine analogues. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net

The N-alkyl tail group also plays a crucial role. Studies have explored the impact of different alkyl chains, including benzyl (B1604629) (as in AB-Bica), butyl, 4-cyanobutyl, and 4-fluorobutyl. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netwikipedia.orgglpbio.com For example, the introduction of a 4-fluorobutyl or 4-cyanobutyl subunit to amino acid-derived indole and indazole carboxamides has been observed in newer SCRAs. nih.govfrontiersin.orgfrontiersin.org Some studies suggest that a 4-pentenyl tail might be more advantageous for CB₁ binding compared to a butyl or 4-cyanobutyl tail in certain cumylamine-derived SCRAs. researchgate.net

The following table summarizes the general trend observed for the influence of different amino acid derivatives on CB₁ affinity:

| Amino Acid Derivative | General Trend in CB₁ Affinity |

| tert-leucine (e.g., in ADB analogues) | Highest affinity |

| Valine (e.g., in AB analogues like AB-Bica) | Intermediate affinity |

| Phenylalanine (e.g., in APP analogues) | Lower affinity |

Stereochemical Considerations in AB-Bica Activity

Stereochemistry, particularly the configuration of the chiral center in the amino acid-derived side chain, is an important factor influencing the activity of AB-Bica and its analogues. nih.govmuni.czthieme-connect.comresearchgate.net AB-Bica itself contains a chiral center at the alpha-carbon of the valinamide (B3267577) group, and its IUPAC name specifies the (2S) configuration. nih.govsmolecule.comnih.gov

Chirality is common among synthetic cannabinoids, and different enantiomers can exhibit varying pharmacological and toxicological potencies. researchgate.net While specific detailed stereochemical SAR data for AB-Bica enantiomers were not extensively found in the search results, studies on other carboxamide-type SCRAs, such as AB-FUBINACA and AMB-CHMINACA, have shown that the (R)-enantiomer can display increased potency at the CB₁ receptor compared to the (S)-enantiomer. mdpi.comresearchgate.net This highlights the significance of stereochemistry in the interaction of these compounds with cannabinoid receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for AB-Bica Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structure of compounds and their biological activity. mdpi.comneovarsity.orgmedcraveonline.comfrontiersin.org QSAR models can predict the biological activities of new compounds based on their structural and physicochemical properties, playing a crucial role in drug discovery and design. mdpi.comneovarsity.orgmedcraveonline.com

While specific published QSAR models focused solely on AB-Bica were not readily found, QSAR methodologies are broadly applicable to the study of synthetic cannabinoids, including AB-Bica analogues. mdpi.comneovarsity.orgmedcraveonline.com QSAR analysis employs statistical methods to correlate molecular descriptors (numerical representations of chemical structure) with biological activity data, such as receptor binding affinities or functional potencies. medcraveonline.comfrontiersin.org

The process typically involves defining the chemical structures, calculating molecular descriptors, selecting relevant descriptors, building a statistical model (e.g., using regression or machine learning techniques), and validating the model. mdpi.comneovarsity.orgmedcraveonline.com QSAR modeling can provide insights into the structural features that are critical for activity and help prioritize the synthesis and testing of novel analogues with predicted desirable properties. creative-proteomics.commdpi.comneovarsity.orgmedcraveonline.com In silico docking approaches, which explore the binding of ligands to receptor structures, are often used in conjunction with SAR studies to rationalize observed activity trends, particularly regarding differences in binding poses and interactions within the receptor binding site. nih.govfrontiersin.orgfrontiersin.org

Advanced Analytical Characterization Techniques for Ab Bica

Liquid Chromatography–Mass Spectrometry (LC-MS) Applications

LC-MS is a widely used technique for the analysis of synthetic cannabinoids, including AB-Bica, due to its ability to separate complex mixtures and provide molecular weight information. nih.govwikipedia.orgwikipedia.orgox.ac.uk LC-MS analysis of AB-Bica typically involves reversed-phase chromatography columns and mobile phases containing organic solvents and buffers. usdoj.govspringermedizin.de

High-Resolution Mass Spectrometry (HR-MS) for Structural Elucidation

High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-HR-MS), is a powerful tool for the structural elucidation of AB-Bica and its metabolites. nih.govwikipedia.orgox.ac.ukbiopharminternational.comdntb.gov.ua HR-MS provides accurate mass measurements of the parent ion and its fragments, allowing for the determination of elemental compositions with high confidence. uts.edu.au This accurate mass data is critical for proposing or confirming the molecular formula of an unknown compound. uts.edu.au

In the analysis of AB-Bica, LC-HR-MS has been used to measure the accurate mass spectrum, which can suggest the protonated molecular formula. springermedizin.de For instance, an ion peak observed at m/z 365.1979 was reported to suggest a protonated molecular formula of C21H25N4O2+ for a related compound, highlighting the precision of HR-MS in determining potential formulas based on accurate mass measurements. springermedizin.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS2, is integral to understanding the structural features of AB-Bica through the analysis of its fragmentation pathways. nih.govwikipedia.orgbiopharminternational.comresearchgate.netlibretexts.org In MS/MS, selected precursor ions are subjected to fragmentation, typically through collision-induced dissociation (CID), producing characteristic product ions. uts.edu.ausouthampton.ac.ukmdpi.com The pattern of these fragment ions provides a "fingerprint" that can be used to confirm the identity of a compound or elucidate the structure of an unknown. libretexts.orgmdpi.com

Studies on AB-Bica and similar synthetic cannabinoids have utilized LC-HR-MS/MS to investigate their in vitro metabolism and identify metabolites. researchgate.net Analysis of the fragmentation patterns of AB-Bica has revealed characteristic fragment ions resulting from the cleavage of specific bonds within the molecule, such as the amide bond. researchgate.net These fragmentation patterns are crucial for identifying AB-Bica and its transformation products in biological or seized samples. researchgate.net For example, characteristic fragment ions at m/z 91, 235, and 320 have been reported for a related compound in GC-MS, supporting its presumed structure. springermedizin.de

Gas Chromatography–Mass Spectrometry (GC-MS) for Identification and Characterization

Gas Chromatography–Mass Spectrometry (GC-MS) is another essential technique for the identification and characterization of AB-Bica, particularly for volatile or semi-volatile samples. nih.govwikipedia.orgwikipedia.orgox.ac.uktechnologynetworks.com GC separates components based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data for identification. technologynetworks.com GC-MS is often used in forensic laboratories for the analysis of seized materials. researchgate.netnih.gov

GC-MS analysis of synthetic cannabinoids, including AB-Bica, involves the injection of a sample onto a GC column, followed by detection by a mass spectrometer. cfsre.org The resulting mass spectrum can be compared to libraries of known mass spectra for identification. GC-MS provides fragmentation patterns that, while sometimes different from LC-MS due to different ionization methods (typically electron ionization in GC-MS), are valuable for structural confirmation. researchgate.netspringermedizin.de Detailed discussions on the GC-MS fragmentation routes of indole (B1671886)/indazole carboxamide synthetic cannabinoids have been published to aid in structure identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural assignment of organic compounds like AB-Bica. nih.govwikipedia.orgwikipedia.orgox.ac.ukspringermedizin.de Unlike mass spectrometry, which fragments the molecule, NMR provides information about the arrangement of atoms and their connectivity within the intact molecule. ox.ac.uk By analyzing the chemical shifts, splitting patterns (J-coupling), and integration of signals in NMR spectra (e.g., 1H NMR and 13C NMR), the complete structure of a compound can be determined. ox.ac.ukorganicchemistrydata.org

NMR spectroscopy has been used in conjunction with LC-MS and GC-MS for the comprehensive characterization of AB-Bica and other synthetic cannabinoids. researchgate.netspringermedizin.denih.gov Comparing the NMR data of AB-Bica with known compounds with similar structures, such as AB-FUBINACA, aids in the elucidation of its structure. springermedizin.de NMR is considered crucial for confirming the structural assignments made based on mass spectral data. researchgate.net

Development of Analytical Methods for AB-Bica Detection and Quantification in Research Matrices

The development of robust analytical methods for the detection and quantification of AB-Bica in various research matrices is essential for toxicological, pharmacological, and forensic studies. mdpi.comeuskadi.eus These methods need to be sensitive, selective, accurate, and precise. jpionline.orgresearchgate.net

Method development for detecting and quantifying AB-Bica often involves optimizing sample preparation procedures, chromatographic conditions (e.g., column, mobile phase, gradient), and mass spectrometry parameters (e.g., ionization mode, fragmentation energies). usdoj.govbiopharminternational.comjpionline.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of synthetic cannabinoids in complex matrices like urine and blood due to its sensitivity and selectivity. usdoj.govresearchgate.net

Research findings highlight the importance of developing specific methods for the analysis of synthetic cannabinoids in biological samples. researchgate.netusdoj.gov For example, a method using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) was developed for the detection, confirmation, and quantification of a related synthetic cannabinoid in urine samples. usdoj.gov This involved enzymatic deconjugation followed by dilution and analysis using a C18 column and a gradient elution program. usdoj.gov The development process includes evaluating parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). jpionline.orgresearchgate.net

Theoretical and Computational Approaches in Ab Bica Research

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between molecules, such as a ligand and a receptor protein. These methods predict the preferred binding orientation (docking) and simulate the dynamic behavior of molecular systems over time (MD) ncats.iociteab.comlipidmaps.orgiiab.mewikipedia.orgfda.govcaymanchem.comnih.gov.

In the context of AB-Bica, molecular binding configurations with the cannabinoid receptor 1 (CB1R) have been analyzed using computational methods. Studies involving AB-Bica, alongside other synthetic cannabinoids like AB-FUBICA, ADB-FUBICA, and ADB-BICA, have revealed that these compounds can adopt a congruent C-shaped geometry. This specific conformation is considered conducive to robust steric interaction within the shared linker binding pockets of the CB1 receptor wikipedia.org.

Molecular dynamics simulations, in general, are employed to understand the time evolution of biomolecules and can provide insights into the kinetic pathways and reaction rates of these molecules citeab.com. They are also used to characterize conformational changes in proteins and ligand binding processes citeab.comcaymanchem.com. While specific detailed MD simulation data solely for AB-Bica interacting with its targets were not extensively found in the search results, the application of these techniques to similar synthetic cannabinoids and other drug-receptor systems iiab.mecaymanchem.com underscores their relevance for comprehensive studies of AB-Bica's binding kinetics and the resulting conformational changes in the receptor. Ab initio molecular docking, which does not rely on prior experimental knowledge of the target system, can be used to predict amyloid-ligand interactions and assess binding affinities fda.gov.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical method widely used in computational chemistry to investigate the electronic structure and properties of molecules and materials wikipedia.orgnih.govwikipedia.orgiiab.mecaymanchem.comwikipedia.org. DFT calculations can provide valuable information about a molecule's ground state electronic energy, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), charge distribution, and reactivity wikipedia.orgwikipedia.orgcaymanchem.com.

The nature of the HOMO, for instance, is determined by the valence orbital properties of the constituent atoms and significantly influences the precision of calculating the molecular electric dipole moment wikipedia.org. DFT can be used to determine stable electronic structures, binding energies, relative stability, and HOMO-LUMO gaps for various molecular systems wikipedia.org.

Although specific DFT studies focused exclusively on AB-Bica were not prominently featured in the search results, the principles of DFT are directly applicable to understanding AB-Bica's intrinsic electronic characteristics. By applying DFT, researchers could calculate AB-Bica's electronic density distribution, predict its most reactive sites, and determine its stability, providing a theoretical basis for its chemical behavior and potential interactions. DFT methods are considered efficient for calculating electronic structure and properties with relatively low computational cost caymanchem.com.

Computational Prediction of Metabolic Pathways and Products

Computational prediction of metabolic pathways and products is an important aspect of understanding how a compound is transformed within a biological system. These in silico approaches aim to predict the potential metabolic fate of a molecule, including the sites of metabolism (SoM) and the structures of resulting metabolites mzcloud.orgwikipedia.orgwikipedia.orglipidmaps.orgwikipedia.org.

Research has indicated that proposed metabolic pathways of AB-Bica in human liver microsomes have been investigated wikipedia.org. This suggests that computational tools and in vitro models are being utilized to understand how AB-Bica is metabolized.

Various computational tools and databases exist for predicting small molecule metabolism. Tools like BioTransformer, for example, combine machine learning and knowledge-based approaches to predict metabolism in human tissues, gut microbiota, and the environment wikipedia.orglipidmaps.org. Predicting SoMs is crucial as it provides key information for deriving potential metabolites lipidmaps.orgwikipedia.org. Computational approaches can help prioritize promising compounds in the drug development process by predicting their metabolism lipidmaps.org.

In Silico Tools for Drug Discovery and Development Research

In silico tools are extensively used in drug discovery and development to accelerate the identification and optimization of potential drug candidates epa.govnih.gov. These computational methods allow for the rapid screening of large libraries of compounds and the prediction of various properties relevant to drug efficacy and pharmacokinetics nih.gov.

Key in silico techniques employed in drug discovery include virtual screening, quantitative structure-activity relationship (QSAR) modeling, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, and molecular docking nih.gov. Virtual screening, for instance, evaluates large databases of molecular structures to identify molecules likely to bind to a specific biological target. QSAR models relate chemical structures to biological activity, enabling the prediction of activity for new compounds. ADME prediction assesses how a compound is likely to be absorbed, distributed, metabolized, and excreted by the body nih.gov.

Given that AB-Bica is a chemical compound, these general in silico drug discovery tools could be applied in research involving AB-Bica. For example, virtual screening could be used to identify proteins or biological targets that AB-Bica might interact with, beyond the known cannabinoid receptors. QSAR could be employed to build predictive models based on the structure and activity of AB-Bica and its analogs. ADME prediction tools could estimate its pharmacokinetic properties. Molecular docking, as mentioned earlier, is vital for studying its interactions with potential targets at a molecular level nih.gov.

Application of Theoretical Frameworks in Chemical Biology Research

Theoretical frameworks in chemical biology research provide the foundational concepts and models used to understand complex biological phenomena at a molecular level. Computational chemistry methods, including ab initio theory, DFT, and molecular dynamics, form integral parts of these theoretical frameworks when applied to biological systems caymanchem.comwikipedia.org.

These theoretical and computational approaches enable researchers to model and simulate the behavior of biological molecules, their interactions, and the chemical reactions they undergo ncats.iocaymanchem.comwikipedia.org. For example, ab initio molecular dynamics can be used to model condensed phases of water and aqueous phase chemistry, which is crucial for understanding biological environments wikipedia.org. DFT can be applied to study the electronic structure and properties of biological entities and their composites .

In the context of AB-Bica, the theoretical frameworks and computational methods discussed in the preceding sections are directly applicable to chemical biology research aimed at understanding its effects. Molecular docking and dynamics simulations provide a theoretical basis for understanding how AB-Bica interacts with biological receptors like CB1R ncats.iociteab.comiiab.mecaymanchem.comwikipedia.org. DFT calculations can offer insights into the electronic factors that govern its reactivity and interactions within a biological context wikipedia.orgwikipedia.orgcaymanchem.com. Computational metabolism prediction contributes to understanding its fate and potential biological transformations wikipedia.orgmzcloud.orgwikipedia.orglipidmaps.orgwikipedia.org. Collectively, these theoretical and computational approaches provide a robust framework for investigating the chemical biology of AB-Bica.

Future Directions and Research Gaps in Ab Bica Investigation

Elucidation of Novel Molecular Targets Beyond Cannabinoid Receptors

While AB-Bica is recognized within the class of synthetic cannabinoids, implying interaction with cannabinoid receptors (CB1 and CB2), the possibility of its interaction with other molecular targets remains an important area for investigation. Research into other synthetic cannabinoids and related molecules has indicated potential interactions with a range of receptors and enzymes beyond the classical cannabinoid receptors, such as peroxisome proliferator-activated receptors (PPARs), transient receptor potential (TRP) channels, serotonin (B10506) 1A receptor (5HT1A), opioid receptors, and orphan receptors like GPR55, GPR119, and GPR18. nih.govexplorationpub.com Elucidating such novel molecular targets for AB-Bica would provide a more complete picture of its pharmacological profile and potential effects. This could involve extensive in vitro screening against diverse receptor panels and enzyme assays.

Advanced Preclinical Models for Mechanistic Studies

Advanced preclinical models are crucial for gaining a deeper understanding of AB-Bica's mechanisms of action and potential in vivo effects. While in vitro studies using human liver microsomes have been employed to investigate AB-Bica's metabolism researchgate.netnih.gov, more complex models are needed. Preclinical research often utilizes in vitro (cell culture) and in vivo (animal) models to assess safety, efficacy, and mechanism of action before human trials. bioagilytix.com For synthetic cannabinoids, animal models like zebrafish and mice have been used to study metabolism and behavioral effects. frontiersin.orgresearchgate.netnih.govresearchgate.net Establishing and utilizing advanced preclinical models, including more complex cell culture systems, organoids, and relevant animal models, would allow for detailed mechanistic studies, including the investigation of downstream signaling pathways and cellular responses modulated by AB-Bica. Such models can help bridge the gap between initial in vitro findings and potential in vivo relevance. bioagilytix.com

High-Throughput Screening Methodologies for AB-Bica Analogues

The rapid emergence of new synthetic cannabinoids highlights the need for efficient methods to evaluate the biological activity of AB-Bica and its analogues. europa.euwiley.com High-throughput screening (HTS) methodologies are essential tools in drug discovery and chemical biology for rapidly assessing large libraries of compounds for desired biological activity. iajps.comnih.govmdpi.com Developing and applying HTS assays specifically tailored for AB-Bica and its structural analogues would enable the rapid identification of compounds with altered potency, efficacy, or target selectivity. This would facilitate the exploration of the structure-activity relationship landscape in a more systematic and accelerated manner. HTS can be based on whole-cell assays or target-based approaches. mdpi.com

Exploration of Structure-Activity-Metabolism Relationships

A comprehensive understanding of the relationships between the chemical structure of AB-Bica and its analogues, their biological activity, and their metabolic fate is fundamental for predicting the properties of new compounds and interpreting biological findings. Studies on other synthetic cannabinoids have explored structure-activity relationships (SARs) concerning their potency and efficacy at cannabinoid receptors. ugent.beacs.org Furthermore, research has investigated structure-metabolism relationships (SMRs) to understand how structural modifications influence metabolic pathways and the formation of metabolites. researchgate.netresearchgate.net Future research should systematically explore the structure-activity-metabolism relationships (SAMRs) for AB-Bica and a diverse set of its analogues. This involves synthesizing a range of structurally related compounds, evaluating their activity in relevant biological assays, and conducting detailed metabolic studies to identify metabolites and their formation pathways. researchgate.netnih.govresearchgate.net Integrating this data is crucial for developing predictive models and guiding the design of future research probes.

Methodological Advancements in AB-Bica Analytical Chemistry

Accurate and sensitive analytical methods are paramount for the detection, identification, and quantification of AB-Bica and its metabolites in various matrices. Advancements in analytical chemistry, particularly in mass spectrometry (MS) techniques like LC-MS and GC-MS, have significantly improved the ability to analyze complex samples and identify new psychoactive substances and their metabolites. researchgate.netresearchgate.netchromatographyonline.com Ultra-performance liquid chromatography-high resolution-tandem mass spectrometry (UPLC-HR-MS/MS) has been successfully applied to study the metabolism of AB-Bica and related compounds. researchgate.netnih.gov Despite these advancements, challenges remain in the analytical characterization of rapidly evolving synthetic cannabinoids due to their structural diversity and the lack of readily available reference standards. wiley.comresearchgate.net Future directions should focus on developing more sensitive, selective, and high-throughput analytical methods, potentially utilizing advanced MS techniques and novel sample preparation strategies, to improve the detection and characterization of AB-Bica and its increasingly diverse range of metabolites in biological and seized samples. analchemres.org

Theoretical Predictions for Designing Next-Generation Research Probes

Theoretical approaches, such as computational chemistry and quantitative structure-activity relationship (QSAR) modeling, can play a significant role in predicting the properties of AB-Bica analogues and guiding the rational design of next-generation research probes. core.ac.ukcity.ac.ukglossa-journal.org These methods can help predict binding affinities to target receptors, metabolic liabilities, and other relevant pharmacological properties based on chemical structure. While the search results did not provide specific examples of theoretical predictions applied directly to AB-Bica, theoretical models have been used in various areas of chemical and biological research to predict molecular behavior and guide experimental design. core.ac.ukcity.ac.ukglossa-journal.orgaps.orgwarwick.ac.uk Applying and developing advanced theoretical models for AB-Bica could accelerate the identification of promising analogues for synthesis and biological testing, focusing research efforts on compounds with a higher likelihood of possessing desired characteristics as research probes.

Q & A

Q. Table 1: Example Experimental Design

| Variable | Levels Tested | Measurement Technique |

|---|---|---|

| Temperature | 25°C, 37°C | Spectrophotometry |

| pH | 6.0, 7.4, 8.0 | Fluorescence assay |

| Replicates | n=5 per condition | ANOVA for significance |

Basic: What are best practices for conducting a literature review on AB-Bica?

Answer:

- Source prioritization : Use primary literature (peer-reviewed journals) over secondary summaries. Cross-reference patents for synthesis methods but validate claims with experimental data .

- Keyword strategy : Combine terms like “AB-Bica pharmacokinetics” or “AB-Bica crystal structure” with Boolean operators (AND/OR) to filter results .

- Citation tracking : Tools like Web of Science or Scopus can map seminal studies and identify conflicting findings .

Advanced: How to resolve contradictions in AB-Bica’s experimental data across studies?

Answer:

- Methodological audit : Compare protocols for differences in sample preparation (e.g., solvent purity, storage conditions) or instrumentation calibration .

- Meta-analysis : Pool datasets from multiple studies and apply heterogeneity tests (e.g., I² statistic) to quantify inconsistency .

- Bias assessment : Evaluate whether conflicting results stem from publication bias (e.g., selective reporting of positive outcomes) .

Q. Example Workflow :

Identify discrepancies in AB-Bica’s reported solubility values.

Replicate key experiments under standardized conditions .

Use X-ray diffraction to verify crystalline vs. amorphous forms, which may explain variability .

Basic: What methodologies are recommended for initial characterization of AB-Bica?

Answer:

- Structural elucidation : Employ NMR, FT-IR, and mass spectrometry to confirm molecular identity and purity (>95% by HPLC) .

- Physicochemical profiling : Determine logP (partition coefficient), aqueous solubility, and stability under light/temperature stress .

- In vitro assays : Screen for cytotoxicity (e.g., MTT assay) and off-target effects using panels of enzymes/receptors .

Advanced: How to develop a theoretical model explaining AB-Bica’s interactions using conflicting datasets?

Answer:

- Data integration : Combine molecular dynamics simulations with experimental binding data to reconcile kinetic vs. thermodynamic discrepancies .

- Sensitivity analysis : Test which parameters (e.g., binding energy, entropy changes) most significantly affect model predictions .

- Interdisciplinary validation : Collaborate with computational chemists to refine force fields or with structural biologists for cryo-EM validation .

Case Study :

If AB-Bica shows conflicting IC₅₀ values in kinase assays:

Model ATP-binding pocket conformations under different phosphorylation states.

Validate with mutagenesis studies targeting predicted interaction residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.